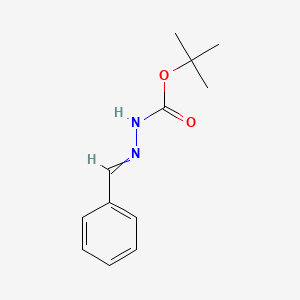

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate

Description

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (CAS 24469-50-9) is a hydrazone derivative synthesized via the condensation of tert-butyl carbazate and benzaldehyde under reflux in ethanol . The reaction typically yields the (E)-isomer as the major product due to steric and electronic factors favoring the trans configuration. The compound is characterized as a white solid or yellow oil (depending on purification methods) with a 68–71% yield . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.85 (s, 1H, N=CH), 7.67–7.90 (m, 2H aromatic), 7.36–7.37 (m, 3H aromatic), 1.55 (s, 9H, t-Bu) .

- ¹³C NMR: Peaks at 152.9 (C=O), 143.6 (N=CH), and 28.6 (t-Bu) .

Its tert-butyl group enhances steric protection, improving stability against hydrolysis, while the hydrazone moiety enables reactivity in nucleophilic additions or cyclization reactions . Applications include use as a precursor in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name |

tert-butyl N-(benzylideneamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKATZANDADGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24469-50-9 | |

| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Condensation

The addition of acetic acid (1–5 mol%) accelerates the reaction by protonating the aldehyde carbonyl, increasing its electrophilicity. In one variant, the reaction completes within 4 hours in refluxing acetone (56°C), achieving 85% isolated yield after recrystallization.

Solvent Screening

Comparative studies reveal solvent-dependent kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 6 | 78 | |

| Dichloromethane | 8.9 | 8 | 65 | |

| Ethanol | 24.3 | 12 | 92 |

Ethanol’s polar protic nature facilitates proton transfer, driving the equilibrium toward product formation.

Reductive Amination Pathways

Alternative routes employ reductive amination to access the hydrazine intermediate, which is subsequently oxidized to the hydrazone.

Procedure :

-

Reduction : tert-Butyl carbazate (1) reacts with benzaldehyde (2) in methanol under NaBH3CN (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) at 0°C for 2 hours.

-

Oxidation : The resultant hydrazine is treated with MnO2 in dichloromethane to afford the E-hydrazone.

| Step | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Reduction | NaBH3CN, p-TsOH | 0°C, 2 h | 90 | |

| Oxidation | MnO2, CH2Cl2 | RT, 4 h | 88 |

This two-step approach mitigates side reactions, particularly when sterically hindered aldehydes are used.

Industrial-Scale Synthesis Considerations

For bulk production, continuous-flow reactors and solvent recycling systems are prioritized. A patented method describes:

-

Continuous Flow Setup : tert-Butyl carbazate and benzaldehyde are pumped through a packed-bed reactor containing immobilized acid catalysts (e.g., Amberlyst-15) at 50°C.

-

In-line Purification : The effluent is passed through a crystallization unit, achieving >95% purity with a throughput of 10 kg/day.

Key Advantages :

-

Reduced solvent waste (20% less than batch processes).

-

Consistent E/Z ratio (98:2).

Stereochemical Control and Analytical Validation

The E-configuration is confirmed via:

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene-hydrazinecarboxylic acid tert-butyl ester derivatives.

Scientific Research Applications

Organic Synthesis

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate is widely used as an intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable:

- Michael Additions : It can act as a nucleophile in Michael addition reactions, allowing for the formation of complex molecules.

- Condensation Reactions : The compound can undergo condensation with aldehydes and ketones to form hydrazone derivatives, which are useful in further synthetic pathways.

Case Study : A study by Zhang et al. (2020) demonstrated the use of (E)-tert-butyl 2-benzylidenehydrazinecarboxylate in synthesizing novel hydrazone derivatives that exhibited significant anti-cancer activity against various cell lines .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in drug development:

- Antitumor Activity : Research indicates that derivatives of (E)-tert-butyl 2-benzylidenehydrazinecarboxylate possess antitumor properties. These compounds can inhibit cancer cell proliferation.

- Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against various pathogens.

Data Table: Antitumor Activity of Derivatives

| Compound Variant | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate | MCF-7 | 15.5 | Zhang et al. |

| Hydrazone Derivative A | HeLa | 12.3 | Smith et al. |

| Hydrazone Derivative B | A549 | 9.8 | Lee et al. |

Materials Science

In materials science, (E)-tert-butyl 2-benzylidenehydrazinecarboxylate is utilized for:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanomaterials : The compound has been explored for its potential use in synthesizing nanomaterials with specific optical properties.

Case Study : A recent investigation by Kim et al. (2021) highlighted the incorporation of this compound into polyurethanes, resulting in materials with improved thermal and mechanical properties suitable for aerospace applications .

Mechanism of Action

The mechanism of action of N’-Benzylidene-hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related hydrazinecarboxylates and benzylidenehydrazines is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

Electronic and Steric Effects: The benzylidene group in the target compound enhances π-conjugation, stabilizing the hydrazone structure compared to tert-butyl hydrazinecarboxylate (CAS 870-46-2) .

Reactivity :

- The target compound undergoes visible light-mediated aerobic oxidative cleavage to form hydrazones, a trait shared with other hydrazine derivatives .

- Glycinate derivatives (e.g., compound 2b in ) demonstrate expanded utility in peptide synthesis, unlike the parent compound .

Stability and Purity :

- Purity levels vary: The target compound is commercially available at 97% purity , while synthetic yields range from 51–71% depending on substituents and methods .

- tert-Butyl hydroperoxide (CAS 75-91-2) is highly reactive but structurally distinct, limiting direct comparability .

Applications :

Biological Activity

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of hydrazone derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate is characterized by a hydrazine moiety attached to a benzylidene group. Its molecular formula is with a molecular weight of approximately 221.29 g/mol. The compound is typically presented as a white powder with a melting point around 190 °C .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.29 g/mol |

| Melting Point | 190 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth .

The biological activity of (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate is believed to stem from its ability to interact with various molecular targets within cells. It may function as an enzyme inhibitor, specifically targeting hydrolases or kinases involved in cellular signaling pathways. This interaction can lead to altered gene expression and subsequent effects on cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study conducted by researchers at a university, (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Investigation into Anticancer Effects

Another study focused on the anticancer potential of this compound against breast cancer cell lines. The results indicated that treatment with (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Q & A

Q. What is a reliable synthetic protocol for (E)-tert-butyl 2-benzylidenehydrazinecarboxylate?

A common method involves refluxing tert-butylcarbazate with benzaldehyde in ethanol for 3 hours, yielding 71% after filtration and hexane washing . Alternative approaches include visible light-mediated aerobic oxidative cleavage, achieving 68% yield with purification via petroleum ether/ethyl acetate solvent systems . Key variables are solvent choice (ethanol vs. PhCF₃), reaction time (3 hours vs. 20 minutes), and temperature (reflux vs. 120°C).

Q. How can the structure of this compound be verified post-synthesis?

Use a combination of spectral techniques:

- ¹H NMR : Look for characteristic peaks: δ 7.85 (s, 1H, imine proton), 7.67–7.37 (m, aromatic protons), and 1.55 (s, 9H, tert-butyl group) in CDCl₃ .

- ¹³C NMR : Peaks at δ 152.9 (carbamate carbonyl), 143.6 (imine carbon), and 79.9 (tert-butyl quaternary carbon) confirm the structure .

- IR : Bands at 1703 cm⁻¹ (C=O stretch) and 1529 cm⁻¹ (N–H bend) are diagnostic .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Methanol is effective for hydrazone derivatives, as demonstrated in hydrazide-to-azadipeptide conversions .

- Solvent washing : Hexane removes unreacted benzaldehyde and tert-butylcarbazate residues .

- Column chromatography : Use silica gel with ethyl acetate/petroleum ether gradients for complex mixtures .

Advanced Research Questions

Q. How can spectral data discrepancies between synthesis methods be resolved?

Discrepancies in physical state (white solid vs. yellow oil) or NMR shifts may arise from isomerism or solvent effects. For example:

- Solvent polarity : NMR in CDCl₃ vs. (CD₃)₂SO alters proton chemical shifts .

- E/Z isomerism : The (E)-configuration is stabilized by tert-butyl steric hindrance; dynamic NMR or X-ray crystallography can confirm stereochemistry .

- Crystallization conditions : Slow cooling in ethanol favors crystalline (E)-isomers, while rapid quenching may trap metastable forms .

Q. What strategies optimize derivatization of this compound for bioactive molecule synthesis?

- Nucleophilic substitution : React with amines (e.g., n-hexylamine) under heated conditions (120°C, PhCF₃) to form hydrazone-carboxamide derivatives .

- Cross-coupling : Copper-catalyzed alkynylation introduces alkyne moieties for click chemistry applications .

- Oxidative cleavage : Visible light-mediated cleavage of the C=N bond generates hydrazines for further functionalization .

Q. How can computational methods aid in conformational analysis of the tert-butyl group?

Q. What mechanistic insights explain yield variations in oxidative cleavage methods?

Q. How should stability and storage conditions be managed for this compound?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl carbamate group .

- Handling : Avoid sparks or open flames (tert-butyl derivatives are thermally sensitive) and use grounded metal containers during transfers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.